3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, a group known for their varied biological activities. Research into this class has been aimed at finding new therapeutic agents due to their unique structural features and potential pharmacological profiles.
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multiple steps, typically starting from basic cyclic or acyclic compounds. These processes may include condensation reactions, cyclization steps, and functional group transformations, tailored to introduce various substituents at specific positions of the spiro framework to achieve the desired chemical properties and biological activity (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of compounds in this class has been determined using techniques such as X-ray crystallography. They typically feature a spirocyclic framework that includes a diazaspiro ring fused with other cyclic structures, which affects their chemical reactivity and interaction with biological targets. For example, similar compounds have been analyzed showing a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, which contribute to their three-dimensional structure and biological activity potential (Wang et al., 2011).
科学的研究の応用
Synthesis and Structural Characterization
Synthesis Techniques
The synthesis of diazaspirodecanone derivatives, such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, involves various techniques, including Michael addition reactions, cycloaddition, and catalytic dearomative spirocyclization processes. These methods provide access to a wide range of compounds with potential biological activities (Yoshida et al., 1987; Ito et al., 2018).
Crystal Structure Analysis
The crystal structure of compounds similar to the target molecule has been determined, providing insights into their molecular configurations, such as planar furan rings, chair conformation cyclohexane rings, and benzene rings. This structural information is crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Wang et al., 2011).
Pharmacological Potential
Antimicrobial Activity
Spiro thiazolinone heterocyclic compounds, including those with azaspiro[4.5]decan structures, have shown significant antimicrobial activities. The fusion of heterocyclic rings in these compounds tends to increase their antimicrobial effectiveness, indicating their potential as therapeutic agents against various microbial infections (Patel & Patel, 2015).
Antihypertensive and Alpha-Adrenergic Blocking Activities
Certain diazaspirodecanone derivatives have been evaluated for their antihypertensive effects and alpha-adrenergic blocking activities. These studies have revealed that specific structural modifications can enhance the compound's ability to lower blood pressure and modulate alpha-adrenergic receptor interactions, which could be beneficial for treating cardiovascular diseases (Caroon et al., 1981).
Neuroprotective Effects
Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has uncovered their potential neuroprotective effects. These compounds have shown inhibitory action on neural calcium uptake and protective actions against brain edema and memory and learning deficits induced by triethyltin chloride (TET), suggesting their applicability in treating neurodegenerative disorders (Tóth et al., 1997).
Anticancer and Antidiabetic Properties
Spirothiazolidine analogs have exhibited significant anticancer and antidiabetic activities. These compounds' ability to interact with biological targets, leading to the inhibition of cancer cell growth and modulation of enzymes involved in diabetes, highlights their potential as therapeutic agents for these conditions (Flefel et al., 2019).
特性
IUPAC Name |
3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-21(7-6-19-8-12-24-13-9-19)25-14-10-23(11-15-25)18-26(22(28)30-23)16-17-29-20-4-2-1-3-5-20/h1-5,8-9,12-13H,6-7,10-11,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXWTDBHHFAQKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)C(=O)CCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。